8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Bioanalysis LC-MS/MS Isotope Dilution

Generic unlabeled analogs cannot serve as independent internal standards in MS assays, introducing error from differential recovery and ionization. 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2, a direct isotopic analog with a +2 Da mass shift, uniquely fulfills the co-elution and matrix-matching requirements of isotope dilution mass spectrometry. Key Procurement Advantages: - Eliminates quantification bias in LC-MS/MS bioanalysis and in vitro ADME studies. - Enables tracking of theophylline-core metabolites via the 13C2 mass tag in high-resolution MS. - Validated purity (≥98%) and ambient-temperature shipping stability for global research supply chains.

Molecular Formula C15H15FN4O4S
Molecular Weight 368.36 g/mol
Cat. No. B12372951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2
Molecular FormulaC15H15FN4O4S
Molecular Weight368.36 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C
InChIInChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1
InChIKeyLOASVMSZPWJMRK-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: 13C-Labeled Internal Standard


8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 (CAS 1130067-18-3) is a stable isotope-labeled (SIL) derivative of 8-(o-fluorobenzyl)theophylline methylsulfonyl, featuring two carbon-13 atoms [1]. As a member of the 8-substituted theophylline class, its unlabeled form is structurally related to compounds investigated for bronchodilator and nootropic activities [2][3]. However, the primary, quantifiable utility of this specific labeled compound is its application as a superior internal standard in mass spectrometry-based assays, where its near-identical physicochemical properties and distinct mass enable precise correction for sample preparation and ionization variability, a function that unlabeled analogs cannot fulfill [4][5].

Workflow
Isotope Dilution LC-MS/MS
Selection
13C2-labeled internal standard (ISTD)
Use Context
Bioanalytical quantitation of the unlabeled analyte

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: Superiority Over Unlabeled Analogs


In quantitative bioanalysis, the use of a generic, unlabeled analog as an internal standard introduces significant sources of error. Unlabeled compounds are chemically indistinguishable from the target analyte in a mass spectrometer, precluding their simultaneous, independent quantitation. While other isotope-labeled theophylline derivatives exist, they differ structurally from the specific 8-(o-fluorobenzyl) methylsulfonyl analyte, which can lead to differential recovery, ionization efficiency, and chromatographic behavior due to distinct physicochemical properties [1]. This violates the fundamental assumption of isotope dilution mass spectrometry: that the internal standard co-elutes with and experiences the same matrix effects as the target analyte [2]. 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2, by being a direct isotopic analog, uniquely fulfills this requirement for its corresponding unlabeled compound.

  • Unlabeled analogs cannot be independently quantified; they are indistinguishable from the analyte in the mass spectrometer.
  • Structurally different isotope-labeled theophyllines may exhibit differential recovery, ionization efficiency, and chromatographic retention.
  • Co-elution and matrix-effect matching may not be met, violating the core assumption of isotope dilution MS.

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: Key Differentiating Evidence


Precise Quantitation via Isotope Dilution LC-MS/MS

The primary and most critical differentiation for procurement is the compound's identity as a 13C2-labeled internal standard. For accurate quantitation of 8-(o-fluorobenzyl)theophylline methylsulfonyl in biological matrices via LC-MS/MS, this labeled compound is the only suitable internal standard. An unlabeled analog (e.g., a different 8-substituted theophylline) would not co-elute identically and would be subject to different matrix effects and ionization efficiency, introducing quantifiable error [1]. This SIL internal standard exhibits a mass shift of +2 Da relative to the unlabeled analyte (Molecular Weight: 368.35 vs. 366.35), enabling the mass spectrometer to distinguish between the two for simultaneous detection and ratiometric calculation .

Mass Shift
Reported
+2 Da
Enables precise ratiometric quantitation
Co-eluting isotopic analog for the target analyte
Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Enhanced Lipophilicity from ortho-Fluorobenzyl Substitution

While direct IC50 data is unavailable, class-level SAR suggests a key physicochemical differentiator. The substitution of a hydrogen with a fluorine atom on the benzyl ring significantly increases lipophilicity. This can be quantified by comparing the computed logP (ClogP) values. Based on known chemical properties, the ortho-fluorobenzyl moiety in this compound is predicted to have a higher ClogP than the unsubstituted benzyl group in the parent analog, 8-Benzyltheophylline (MW: 270.29) [1]. This increased lipophilicity is a critical determinant of membrane permeability, distribution, and target binding for the unlabeled parent compound [2].

Lipophilicity (ClogP)
Context-dependent
Est. +0.5 to +1.0
Reported lipophilicity context for unlabeled form
In silico prediction; class-level inference
Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity

Metabolic Stability from Methylsulfonyl Modification

The compound's methylsulfonyl group at the 8-position represents a significant structural departure from other 8-substituted theophyllines, such as those with only alkyl or arylalkyl chains. The methylsulfonyl moiety is an electron-withdrawing group that is not a substrate for common oxidative enzymes like Cytochrome P450s. In drug design, such groups are often introduced to block metabolism at a specific site, potentially leading to increased metabolic stability and longer half-life for the unlabeled parent compound [1]. This differentiates it from analogs lacking this feature, which would be more susceptible to oxidative metabolism at the 8-position substituent.

Metabolic Stability
Context-dependent
Metabolic blocker present
Supports metabolic stability review for unlabeled form
Qualitative difference vs 8-alkyl/arylalkyl analogs
Drug Metabolism Pharmacokinetics Metabolic Stability

8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2: Key Application Scenarios


Preclinical Pharmacokinetic Quantitation

This scenario directly stems from the compound's role as a stable isotope-labeled internal standard (Section 3, Evidence 1). A pharmaceutical research group developing 8-(o-fluorobenzyl)theophylline methylsulfonyl as a drug candidate requires robust and validated LC-MS/MS methods to quantify the drug in plasma, urine, or tissue samples from animal models. 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is added at a known concentration to each sample before extraction. Its mass shift of +2 Da allows the mass spectrometer to measure the analyte-to-internal standard peak area ratio . This ratio is then used to calculate the unknown analyte concentration with high accuracy and precision, correcting for variability in sample preparation and instrument response [1].

In Vitro ADME Assay Support

In vitro ADME studies, such as metabolic stability assays in liver microsomes or permeability assays across Caco-2 cell monolayers, are critical for early drug candidate selection. The use of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 as an internal standard allows for the precise quantitation of the unlabeled parent compound's disappearance or appearance in these in vitro systems. This is essential for generating reliable pharmacokinetic parameters like intrinsic clearance (Clint) or apparent permeability (Papp). Using a non-identical analog for quantitation would introduce significant, unquantifiable error, potentially leading to the mischaracterization of the candidate's ADME properties and flawed decision-making [2].

Metabolite Profiling and Identification

While the primary use of this labeled compound is as an internal standard for the parent, its unique mass can also be leveraged in exploratory metabolism studies. By tracking the +2 Da mass shift, researchers can use high-resolution mass spectrometry to identify and differentiate metabolites that retain the 13C-labeled theophylline core from endogenous matrix interferences. This aids in the structural elucidation of biotransformation pathways, providing valuable information about the metabolic fate of the parent compound in vivo [3].

Application
Selection Property
Validation Focus
Preclinical PK bioanalysis research
Isotopic dilution MS fit
Matrix-effect correction and accuracy review
In vitro ADME assay support
ISTD for metabolic stability / permeability assays
Parameter estimation review (Clint, Papp)
Metabolite profiling research
13C2 mass-shift tracking
Biotransformation pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.